molecular formula C4H3F3N2O2 B1607068 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate CAS No. 173558-71-9

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate

Cat. No.: B1607068
CAS No.: 173558-71-9
M. Wt: 168.07 g/mol
InChI Key: CRPRBPSWJPEAMC-UHFFFAOYSA-N
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Description

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate typically involves the reaction of 3,3,3-trifluoro-2-diazo-2-propenoic acid with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .

Scientific Research Applications

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate involves its ability to act as a source of trifluoromethyl groups. These groups can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s reactivity is attributed to the presence of the diazonium group, which can undergo various transformations under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2-diazo-3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O2/c1-11-3(10)2(9-8)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPRBPSWJPEAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310333
Record name 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173558-71-9
Record name 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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